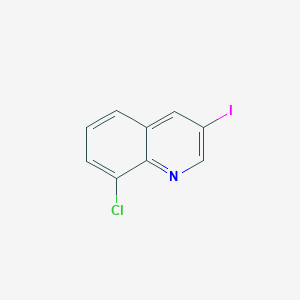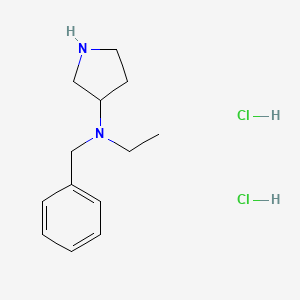
8-Chloro-3-iodoquinoline
Descripción general
Descripción
8-Chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H5ClIN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 8-Chloro-3-iodoquinoline consists of a quinoline ring system with a chlorine atom at the 8th position and an iodine atom at the 3rd position . The InChI code for this compound is 1S/C9H5ClIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H .Physical And Chemical Properties Analysis
8-Chloro-3-iodoquinoline is a solid compound . It has a molecular weight of 289.5 . The boiling point is approximately 354.8±22.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
8-Chloro-3-iodoquinoline is a derivative of quinoline, which has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline is a vital scaffold for leads in drug discovery .
Synthetic Organic Chemistry
Quinoline and its derivatives, including 8-Chloro-3-iodoquinoline, are widely used in synthetic organic chemistry . They are used as building blocks in the synthesis of complex organic molecules .
Industrial Applications
Quinoline and its derivatives have versatile applications in various industrial processes . For example, they are used in the production of dyes, pharmaceuticals, and agrochemicals .
Catalysis
8-Chloro-3-iodoquinoline can be used in transition metal-catalyzed reactions . These reactions are significant in the synthesis of numerous organic materials as well as therapeutically potent molecules .
Environmental Impact
The synthesis and use of 8-Chloro-3-iodoquinoline have implications for the environment . Researchers are working on green reaction protocols for the construction and functionalization of this compound .
Safety and Handling
8-Chloro-3-iodoquinoline is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . It has a molecular weight of 289.5 and its linear formula is C9H5ClIN .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mecanismo De Acción
Target of Action
Quinoline compounds, such as clioquinol , are known to have antifungal properties, suggesting that 8-Chloro-3-iodoquinoline may also target fungal cells.
Mode of Action
The exact mode of action of 8-Chloro-3-iodoquinoline is currently unknown . .
Biochemical Pathways
Research on similar quinoline compounds suggests that they may interfere with the synthesis of dna, rna, and proteins in target cells .
Pharmacokinetics
It is known that quinoline compounds are generally well-absorbed and can cross the blood-brain barrier . They are also known to be metabolized in the liver and excreted in the urine .
Result of Action
Based on the properties of similar quinoline compounds, it can be inferred that 8-chloro-3-iodoquinoline may cause cell death in target organisms by disrupting critical biological processes .
Propiedades
IUPAC Name |
8-chloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLABEFPWOLGBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701409 | |
| Record name | 8-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-iodoquinoline | |
CAS RN |
847727-21-3 | |
| Record name | 8-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-3-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)






![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)


![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)